molecular formula C7H5BrClFO2S B13276114 4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride

4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride

Cat. No.: B13276114
M. Wt: 287.53 g/mol
InChI Key: ASASFUXLSHKVSC-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO2S and a molecular weight of 287.53 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-3-fluoro-2-methylbenzene. This reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually require a controlled temperature environment to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids or sulfonyl peroxides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluoro-2-methylbenzenesulfonamide
  • 4-Bromo-3-fluoro-2-methylbenzenesulfonate
  • 4-Bromo-3-fluoro-2-methylbenzenesulfonothioate

Comparison

4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. Compared to its sulfonamide, sulfonate, and sulfonothioate counterparts, the sulfonyl chloride derivative is more reactive and can be used to introduce the sulfonyl group into a wide range of substrates.

Properties

Molecular Formula

C7H5BrClFO2S

Molecular Weight

287.53 g/mol

IUPAC Name

4-bromo-3-fluoro-2-methylbenzenesulfonyl chloride

InChI

InChI=1S/C7H5BrClFO2S/c1-4-6(13(9,11)12)3-2-5(8)7(4)10/h2-3H,1H3

InChI Key

ASASFUXLSHKVSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)Br)S(=O)(=O)Cl

Origin of Product

United States

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